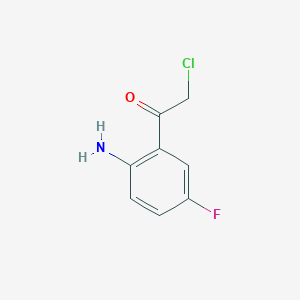

2'-Amino-2-chloro-5'-fluoroacetophenone

説明

2'-Amino-2-chloro-5'-fluoroacetophenone is a substituted acetophenone derivative featuring an amino (-NH₂) group at the 2' position, a chlorine atom at the 2 position, and a fluorine atom at the 5' position on the aromatic ring.

Structural and Synthetic Insights Acetophenones are typically synthesized via Friedel-Crafts acylation, as seen in the preparation of 5'-fluoro-2'-hydroxyacetophenone using AlCl₃ catalysis . The introduction of electron-withdrawing groups (e.g., Cl, F) and electron-donating groups (e.g., NH₂) alters reactivity and physical properties. For example, amino-substituted analogs like 2’-Amino-5’-chloro-4’-fluoroacetophenone (CAS 937816-85-8) exhibit molecular weights near 187.6 g/mol and solubility in dimethyl sulfoxide (DMSO) .

Potential Applications Substituted acetophenones are critical intermediates in pharmaceuticals (e.g., antibiotics, kinase inhibitors) and agrochemicals. Fluoro- and chloro-substituted derivatives, such as 4’-fluoroacetophenone, are prized for their role in drug synthesis , while amino groups enhance bioactivity in compounds like benzodiazepines .

特性

CAS番号 |

128076-64-2 |

|---|---|

分子式 |

C8H7ClFNO |

分子量 |

187.60 g/mol |

IUPAC名 |

1-(2-amino-5-fluorophenyl)-2-chloroethanone |

InChI |

InChI=1S/C8H7ClFNO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4,11H2 |

InChIキー |

IZAPRVJOMNGPLC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1F)C(=O)CCl)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Fluorinated Acetophenones

- 4’-Fluoroacetophenone (CAS 403-42-9): A liquid with high solubility in acetone, it generates strong fluorescence signals (58% intensity) in bioreporter assays, outperforming chloro- and hydroxy-substituted analogs . Its electron-withdrawing fluorine enhances stability in pharmaceutical intermediates .

- 2-Chloro-2',5'-difluoroacetophenone (CAS 60468-36-2): This derivative (MW 190.57) shares structural similarities but lacks the amino group. Its dual halogenation may increase steric hindrance, reducing reactivity in certain synthetic pathways .

Chlorinated Acetophenones

- 2'-Chloroacetophenone: Exhibits low fluorescence (21–24% intensity) in bioreporter assays, suggesting diminished compatibility with biological systems compared to fluoro analogs .

- 2'-Hydroxy-5'-chloroacetophenone: The hydroxyl group at 2' reduces melting point (46–48°C) and alters solubility in ether, highlighting the impact of polar substituents .

Amino-Substituted Derivatives

- The amino group likely enhances hydrogen bonding, improving target binding .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Detailed Research Findings

- Fluorescence and Reactivity: Fluoro-substituted acetophenones outperform chloro and hydroxy analogs in fluorescence assays due to enhanced electronic conjugation . However, para-fluoro derivatives may exhibit low enzymatic conversion rates due to steric or electronic conflicts .

- Synthetic Challenges : Electron-withdrawing groups (e.g., Cl, F) complicate Friedel-Crafts acylation, requiring optimized conditions (e.g., excess AlCl₃) to achieve yields >70% .

- Pharmaceutical Relevance: Amino groups in compounds like 2’-Amino-5’-chloro-4’-fluoroacetophenone improve binding affinity in kinase inhibitors, though positional isomerism (e.g., 4’-F vs. 5’-F) significantly alters bioactivity .

Q & A

Q. What are the optimal synthetic routes for 2'-Amino-2-chloro-5'-fluoroacetophenone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted acetophenones. For example, halogenation (chloro/fluoro introduction) can be achieved via electrophilic aromatic substitution using catalysts like FeCl₃ or AlCl₃. The amino group is introduced via reduction of nitro intermediates (e.g., using H₂/Pd-C) or direct amination under controlled pH.

- Optimization Tips :

- Temperature : Maintain 0–5°C during nitration to avoid byproducts .

- Catalysts : Use Lewis acids (e.g., AlCl₃) for regioselective halogenation .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the amino proton appears as a broad singlet (~δ 5.5 ppm), while fluoro and chloro substituents deshield adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion). Fragmentation patterns differentiate positional isomers .

- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and N-H (~3400 cm⁻¹) validate functional groups .

Q. How can researchers assess the purity of this compound using HPLC?

- Methodological Answer :

- Column : Reverse-phase C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to improve peak symmetry.

- Detection : UV at 254 nm for aromatic rings. Purity >98% is acceptable for pharmacological studies .

Advanced Research Questions

Q. How can researchers address discrepancies between observed and predicted spectroscopic data for this compound?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ to resolve exchangeable protons (e.g., NH₂) in NMR .

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to confirm substituent positions, especially when fluorine causes signal splitting .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What strategies are employed to study the reactivity of this compound toward nucleophilic substitution?

- Methodological Answer :

- Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines, thiols) via UV-Vis or LC-MS. Chloro substituents are more reactive than fluoro due to lower electronegativity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

- Leaving Group Analysis : Compare activation energies for Cl vs. F substitution using Arrhenius plots .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The amino group may form hydrogen bonds with active sites .

- QSAR Models : CorlogP and molar refractivity values predict bioavailability. Substituents at the 5'-position influence logP (optimal range: 1–3) .

- ADMET Prediction : SwissADME estimates toxicity; fluoro groups reduce metabolic degradation compared to chloro .

Q. How can contradictory solubility data for this compound be resolved across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO (high), ethanol (moderate), and water (low) at 25°C. Document equilibration time (≥24 hrs) .

- pH Adjustment : Increase solubility in acidic buffers (pH 2–4) via protonation of the amino group .

- Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。